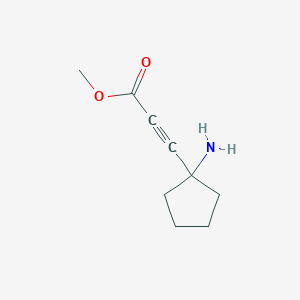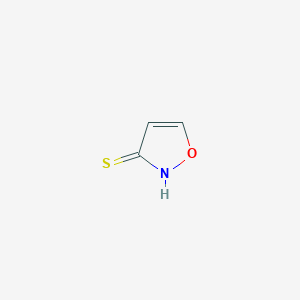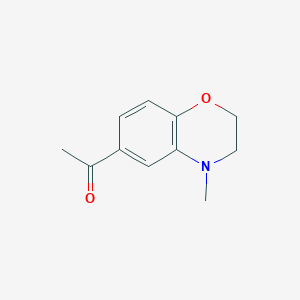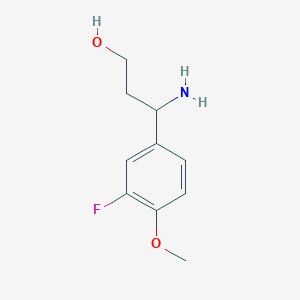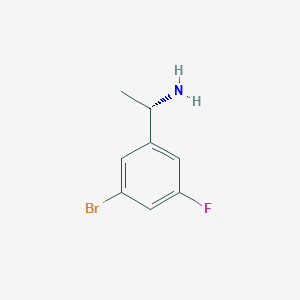![molecular formula C11H19NO2 B13559425 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol It is characterized by its unique spirocyclic structure, which includes an oxazolidinone ring fused to a spiro nonane system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a substituted amine and an epoxide, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, can vary depending on the specific synthetic pathway chosen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the design of new drugs with potential therapeutic effects.
Material Science: The compound’s properties may be exploited in the development of new materials with specific chemical or physical characteristics.
Mecanismo De Acción
The mechanism of action of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a different ring size and substitution pattern.
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: A related compound with a tert-butyl ester group and a smaller spiro ring system.
Uniqueness
6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the presence of multiple methyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
6,6,8,8-tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C11H19NO2/c1-9(2)6-11(5-8(13)12-11)7-10(3,4)14-9/h5-7H2,1-4H3,(H,12,13) |
Clave InChI |
CGQZIJDUFNLRKF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC(=O)N2)CC(O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
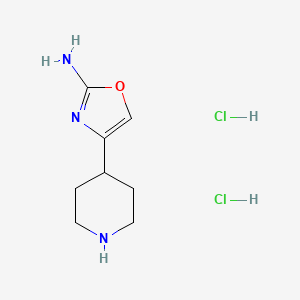
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
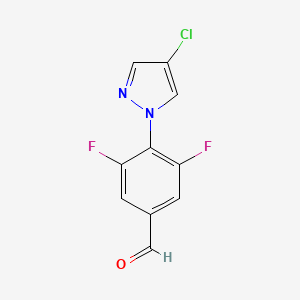
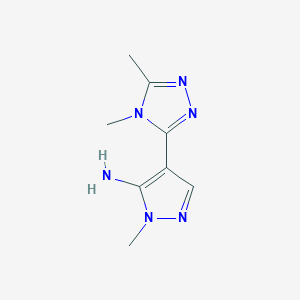
![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
